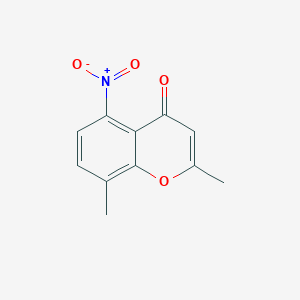

2,8-Dimethyl-5-nitro-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,8-Dimethyl-5-nitro-4H-chromen-4-one is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone compounds, including 2,8-Dimethyl-5-nitro-4H-chromen-4-one, exhibit significant anticancer properties. The compound has been evaluated for cytotoxicity against several human cancer cell lines:

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, chromone derivatives have shown to inhibit cell growth significantly in MTT assays across various cancer types, including breast carcinoma (MCF-7), bladder carcinoma (EJ), and ovarian carcinoma (A2780) .

- Structure-Activity Relationship : The substitution patterns on the chromone scaffold influence its biological activity. Specific modifications at the 2, 3, and 4 positions of the phenyl ring have been linked to enhanced potency against tumor cells. For example, halogen substitutions at the 3-position have been found to increase cytotoxic effects dramatically .

Molecular Docking and Target Interaction

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

- BRD4 Inhibition : The compound has been identified as a potential inhibitor of Bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression related to cancer progression. Enhanced selectivity and potency against BRD4 were observed when compared to other scaffolds .

- Carbonic Anhydrase Isoforms : Some derivatives of chromones have shown selectivity for specific isoforms of human carbonic anhydrase, which is involved in various physiological processes and diseases .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has demonstrated anti-inflammatory effects:

- Cytokine Inhibition : Studies indicate that this compound can significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models of inflammation . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound involves various organic reactions that can be optimized to enhance yield and purity:

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Condensation Reaction | 85 | High yield with specific reagents |

| One-Pot Synthesis | 75 | Efficient for large-scale production |

This table summarizes key synthetic methods used for producing this compound and its derivatives.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights several promising avenues:

- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutics could enhance treatment efficacy while reducing side effects .

- Pharmacokinetics and Toxicology Studies : Comprehensive studies are needed to assess the pharmacokinetic profiles and potential toxicities associated with this compound in vivo.

Eigenschaften

CAS-Nummer |

921609-23-6 |

|---|---|

Molekularformel |

C11H9NO4 |

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

2,8-dimethyl-5-nitrochromen-4-one |

InChI |

InChI=1S/C11H9NO4/c1-6-3-4-8(12(14)15)10-9(13)5-7(2)16-11(6)10/h3-5H,1-2H3 |

InChI-Schlüssel |

RHSIQTBUXKDQNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.